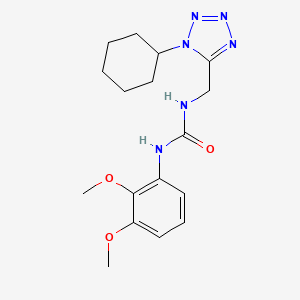
5-Iodofuran-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodofuran-2-carbonitrile is a chemical compound with the CAS number 57240-58-1 . It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
The synthesis of this compound can be achieved from 5-Iodo-2-furancarboxaldehyde . Furan platform chemicals (FPCs) like furfural and 5-hydroxy-methylfurfural, which are directly available from biomass, can be used in the manufacture of such compounds . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods to synthesize thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is similar to that of an alkyne, with the main difference being the presence of a set of lone pair electrons on the nitrogen . Both the carbon and the nitrogen are sp hybridized, which leaves them both with two p orbitals which overlap to form the two π bond in the triple bond .Chemical Reactions Analysis
Furan platform chemicals (FPCs) have a wide range of applications and can be economically synthesized from biomass . They are used in a variety of reactions, including the synthesis of chiral furans .Mechanism of Action
The mechanism of action of 5-Iodofuran-2-carbonitrile is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including proteases and kinases. This inhibition can lead to the disruption of cellular processes, making it a potential drug candidate for the treatment of diseases caused by these enzymes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to inhibit the replication of certain viruses, including HIV and herpes simplex virus. It has also been shown to inhibit the growth of certain cancer cells. In addition, it has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-Iodofuran-2-carbonitrile is its versatility. It can be used as a building block for the synthesis of more complex compounds, making it a valuable tool in chemistry. It also has potential applications in biochemistry and pharmaceuticals. However, one of the limitations of this compound is its toxicity. It is important to handle this compound with care and to use appropriate safety measures in the lab.
Future Directions
There are several future directions for the study of 5-Iodofuran-2-carbonitrile. One direction is the synthesis of more complex compounds using this compound as a building block. Another direction is the study of its potential applications in biochemistry and pharmaceuticals. Further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy as a drug candidate.
Conclusion:
In conclusion, this compound is a versatile compound that has potential applications in various fields, including chemistry, biochemistry, and pharmaceuticals. Its synthesis method is well-established, and it has been extensively studied for its biochemical and physiological effects. While it has advantages in lab experiments, it also has limitations due to its toxicity. However, with further research, this compound has the potential to be a valuable tool in scientific research and a potential drug candidate for the treatment of diseases.
Synthesis Methods
The synthesis of 5-Iodofuran-2-carbonitrile can be achieved through several methods. One of the most common methods is the reaction of 5-iodofuran-2-carboxylic acid with thionyl chloride, followed by reaction with sodium cyanide. Another method involves the reaction of 5-iodofuran-2-carboxylic acid with phosphorus pentachloride, followed by reaction with sodium cyanide. Both methods result in the formation of this compound with high yield and purity.
Scientific Research Applications
5-Iodofuran-2-carbonitrile has been extensively studied for its potential applications in various fields. In chemistry, it can be used as a building block for the synthesis of more complex compounds. In biochemistry, it has been shown to inhibit the activity of certain enzymes, making it a potential drug candidate. In pharmaceuticals, it has been studied for its antiviral and anticancer properties.
properties
IUPAC Name |
5-iodofuran-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2INO/c6-5-2-1-4(3-7)8-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUYIUFQAVERDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)I)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-fluorophenyl)-N-(1-hydroxybutan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2900838.png)
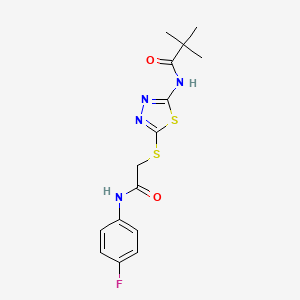
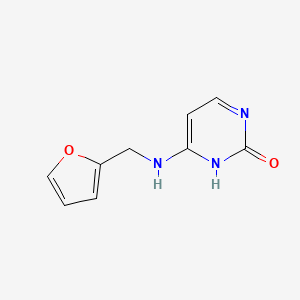
![ethyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2900841.png)
![N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2900843.png)
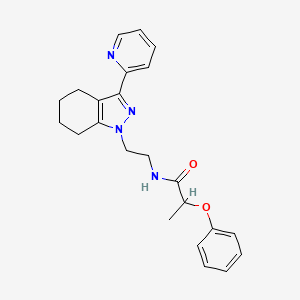
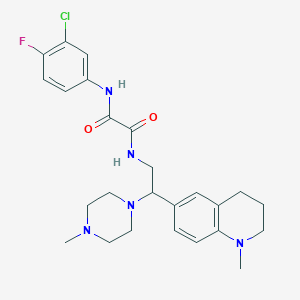
![7-[(2-Fluorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione](/img/structure/B2900847.png)
![2-[(3-Chlorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2900848.png)
![1-(3-Chlorophenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2900853.png)
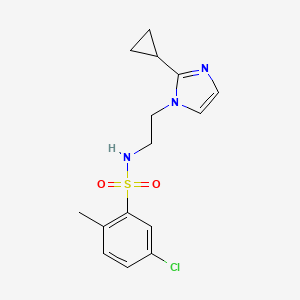
![(1R,5S)-8-(benzylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2900856.png)
